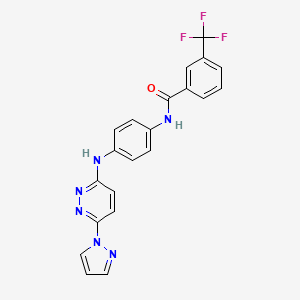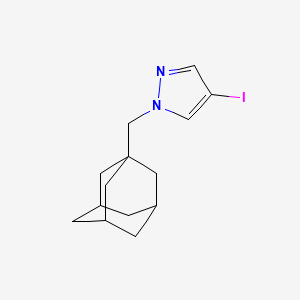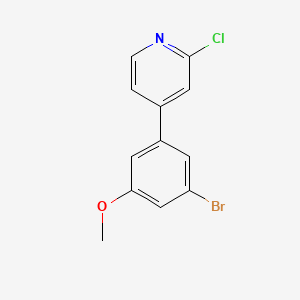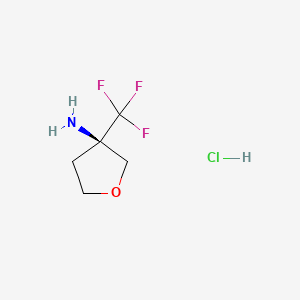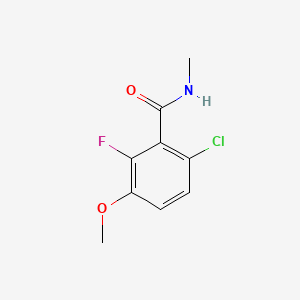
6-Chloro-2-fluoro-3-methoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-fluoro-3-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9ClFNO2 It is a derivative of benzamide, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring, along with a methyl group attached to the amide nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-fluoro-3-methoxy-N-methylbenzamide typically involves the following steps:
Nitration and Halogenation: The starting material, 3-methoxybenzoic acid, undergoes nitration followed by halogenation to introduce the chloro and fluoro substituents.
Amidation: The halogenated intermediate is then subjected to amidation with N-methylamine under controlled conditions to form the desired benzamide derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-2-fluoro-3-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of derivatives with different functional groups.
Oxidation: Aldehydes or acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
6-Chloro-2-fluoro-3-methoxy-N-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-fluoro-3-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. The methoxy group may contribute to its overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
- 6-Chloro-3-fluoro-N-(4-methoxy-2-pyridinyl)-2-methylbenzamide
- 2-Chloro-6-fluoro-3-methoxyphenylboronic acid
- N-Methoxy-N-methylbenzamide
Comparison:
- Structural Differences: The presence of different substituents on the benzene ring or variations in the amide group.
- Chemical Properties: Differences in reactivity, stability, and solubility.
- Applications: Unique applications based on their specific chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9ClFNO2 |
|---|---|
Poids moléculaire |
217.62 g/mol |
Nom IUPAC |
6-chloro-2-fluoro-3-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H9ClFNO2/c1-12-9(13)7-5(10)3-4-6(14-2)8(7)11/h3-4H,1-2H3,(H,12,13) |
Clé InChI |
JIYYFCKIJDCEDL-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=CC(=C1F)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14029923.png)

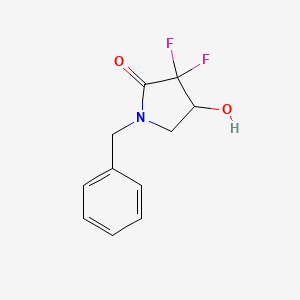
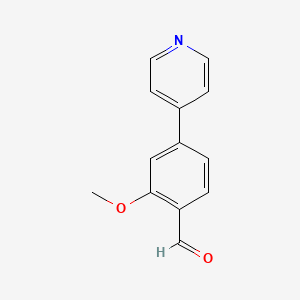
![2-Oxabicyclo[3.2.0]heptan-6-OL](/img/structure/B14029945.png)



